![molecular formula C19H21FN6O B5535909 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide
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Description
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H21FN6O and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide is 368.17608748 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A significant area of research has been dedicated to the synthesis of various derivatives of pyrimidinyl and imidazolyl compounds, including those related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide, and their biological evaluation. These compounds have been studied for their potential as peripheral benzodiazepine receptor (PBR) agents, indicating a possible application in neurodegenerative disorders through positron emission tomography (PET) imaging (Fookes et al., 2008). Furthermore, the antitumor activity of amino acid ester derivatives containing 5-fluorouracil has been explored, revealing certain derivatives' inhibitory effects against cancer cell lines (Xiong et al., 2009).
Antimicrobial and Anticancer Properties
Research has also focused on the antimicrobial activities of fluorobenzamides containing thiazole and thiazolidine derivatives. These studies have discovered compounds with significant inhibitory effects against both bacterial and fungal strains, highlighting the importance of fluorine atoms in enhancing antimicrobial activity (Desai et al., 2013). Another study synthesized and evaluated the antiproliferative activity of methoxybenzamide derivatives against various cancer cell lines, providing insights into the structural requirements for anticancer activity (Huang et al., 2020).
Catalytic Properties and Chemical Synthesis
The compound has been implicated in studies involving ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands, demonstrating its role in catalytic properties and potential applications in organic synthesis (Mejuto et al., 2015). Additionally, research on pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation has revealed their insecticidal and antibacterial potential, further broadening the scope of applications for derivatives of N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-12-13(2)26(11-23-12)18-10-17(24-14(3)25-18)21-7-8-22-19(27)15-5-4-6-16(20)9-15/h4-6,9-11H,7-8H2,1-3H3,(H,22,27)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWCTYKESBSJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide |
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